methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

Catalog No.
S775783
CAS No.
64074-25-5
M.F
C6H6N4O2
M. Wt
166.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxy...

CAS Number

64074-25-5

Product Name

methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

IUPAC Name

methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3

InChI Key

JRAQCDVKAYYHHD-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C=N1)CC#N

Canonical SMILES

COC(=O)C1=NN(C=N1)CC#N

Synthesis and Characterization:

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate has been synthesized and characterized by various research groups. The most common method involves the reaction of formamide, hydrazine hydrate, and cyanoacetic acid, followed by methylation with methylating agents like dimethyl sulfate. The synthesized compound is then purified and characterized using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate might possess various biological activities. Studies have shown potential antifungal and antibacterial properties []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

Applications in Medicinal Chemistry:

The triazole ring is a prevalent scaffold in various bioactive molecules. Due to the presence of the triazole ring, methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate might serve as a potential starting point for the development of novel drugs. Researchers have explored its potential as a precursor for the synthesis of new antifungal and antibacterial agents [].

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C6H6N4O2C_6H_6N_4O_2 and a molecular weight of approximately 166.14 g/mol. This compound features a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The structure includes a carboxylate group and a cyanomethyl substituent, which contribute to its unique properties and potential applications in various fields.

Typical for triazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The cyanomethyl group can undergo nucleophilic attack, allowing for further functionalization.
  • Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.
  • Cyclization: Under certain conditions, this compound can participate in cyclization reactions to form more complex heterocycles.

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

  • Antifungal Properties: Triazoles are well-known for their antifungal activity, making them valuable in treating fungal infections.
  • Antiviral Activity: Some studies suggest that triazole derivatives may possess antiviral properties against specific viruses.
  • Potential Anticancer Activity: There is ongoing research into the anticancer potential of triazole compounds, including methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate.

The synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate typically involves:

  • Formation of the Triazole Ring: This is achieved through the reaction of hydrazine derivatives with carbonyl compounds or other suitable precursors.
  • Cyanomethylation: The introduction of the cyanomethyl group can be performed using cyanide sources under basic or acidic conditions.
  • Esterification: The final step involves esterification of the resulting carboxylic acid with methanol to yield the methyl ester.

For example, one method involves reacting methyl 1H-1,2,4-triazole-3-carboxylate with a cyanomethylating agent in the presence of a base to produce the desired compound .

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it may be explored for use in drug development targeting fungal and viral infections.
  • Agriculture: Its antifungal properties could be beneficial in developing agricultural fungicides.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules.

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate shares structural similarities with several other triazole derivatives. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Methyl 1H-1,2,4-triazole-3-carboxylateTriazole ring with carboxylateCommonly used as an antifungal agent
1H-1,2,4-triazole-5-carboxylic acidSimilar ring structureExhibits different biological activity
3-Amino-1H-1,2,4-triazole-5-carboxylic acidAmino substitution on triazolePotential anticancer properties
Methyl 5-(cyanomethyl)-1H-1,2,4-triazoleCyanomethyl at different positionMay show distinct reactivity patterns

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the combination of both cyanomethyl and carboxylate groups that enhance its reactivity and biological profile compared to other triazoles.

XLogP3

0.1

Other CAS

64074-25-5

Wikipedia

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

Dates

Modify: 2023-08-15

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